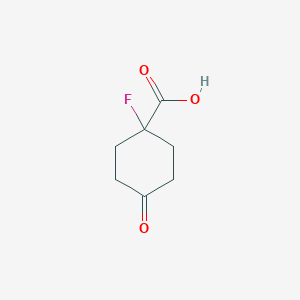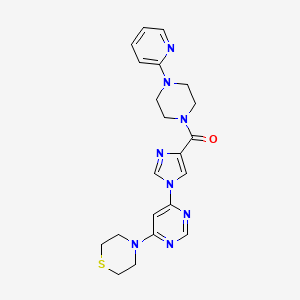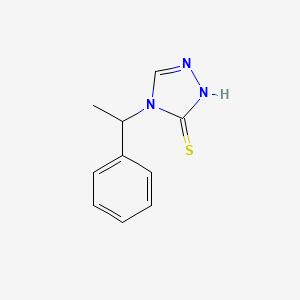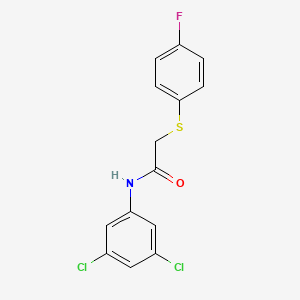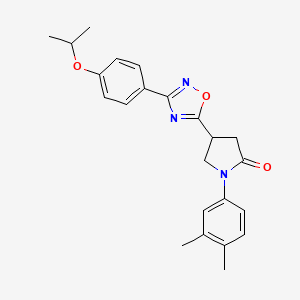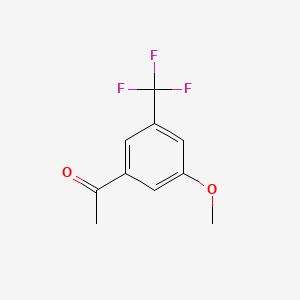
3'-Methoxy-5'-(trifluoromethyl)acetophenone
Descripción general
Descripción
“3’-Methoxy-5’-(trifluoromethyl)acetophenone” is a chemical compound with the CAS Number: 916421-06-2 . Its IUPAC name is 1-[3-methoxy-5-(trifluoromethyl)phenyl]ethanone . It is a solid-crystal substance .
Synthesis Analysis
The synthesis of “3’-Methoxy-5’-(trifluoromethyl)acetophenone” involves a reaction at 65-75°C for 9 hours . After cooling to normal temperature, 300kg of water is added for washing. The mixture is then allowed to stand for stratification. The oil phase is subjected to vacuum distillation to remove ethyl n-propyl ether .
Molecular Structure Analysis
The molecular weight of “3’-Methoxy-5’-(trifluoromethyl)acetophenone” is 218.18 . Its InChI Code is 1S/C10H9F3O2/c1-6(14)7-3-8(10(11,12)13)5-9(4-7)15-2/h3-5H,1-2H3 .
Chemical Reactions Analysis
Asymmetric catalytic addition of ethyl groups to 3′-(trifluoromethyl)acetophenone catalyzed by ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride has been reported .
Physical And Chemical Properties Analysis
“3’-Methoxy-5’-(trifluoromethyl)acetophenone” is a solid-crystal substance . It has a boiling point of 54-58°C .
Aplicaciones Científicas De Investigación
Applications in Corrosion Inhibition
Triazole derivatives, including those related to acetophenone structures, have been synthesized and evaluated for their efficiency in inhibiting the corrosion of mild steel in acid media. These compounds demonstrate significant potential for corrosion protection, a critical aspect in industrial applications and material science (Li et al., 2007).
Catalytic and Synthetic Applications
The catalytic activities of acetophenone derivatives in asymmetric hydrogenation reactions have been explored, yielding high enantioselectivities. This is particularly notable in the context of synthesizing secondary amines, showcasing the role these compounds can play in creating chiral building blocks for pharmaceuticals and fine chemicals (Mršić et al., 2009).
Material Science and Organic Synthesis
Acetophenone derivatives have been utilized in the Claisen condensation reactions for the synthesis of complex organic molecules, including 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones. These compounds hold significant value in developing new materials and chemicals with potential applications in various industries (Irgashev et al., 2009).
Structural and Molecular Studies
Studies on o-hydroxyacetophenone derivatives have provided insights into weak intermolecular interactions, contributing to our understanding of molecular structures and the development of new compounds with tailored properties (Chattopadhyay et al., 2012).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
Propiedades
IUPAC Name |
1-[3-methoxy-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)7-3-8(10(11,12)13)5-9(4-7)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTIJVBYTQACDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

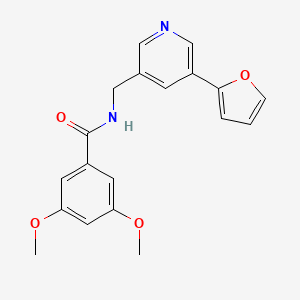
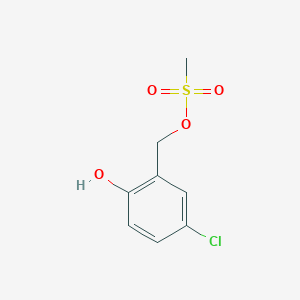
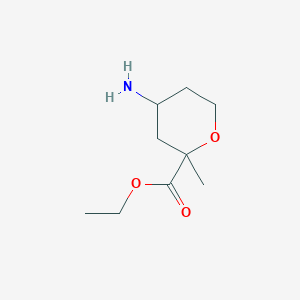
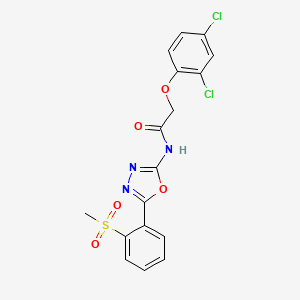
![Methyl 2-[(1,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2877562.png)
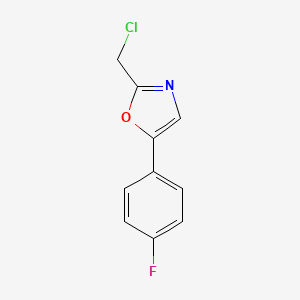
![N-(4-bromo-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2877567.png)
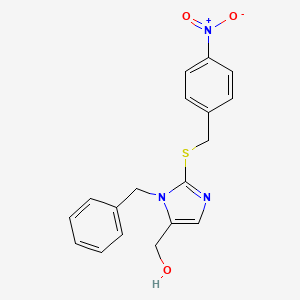
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2877571.png)
